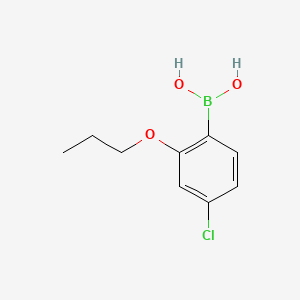

(4-Chloro-2-propoxyphenyl)boronic acid

説明

Structure

2D Structure

特性

IUPAC Name |

(4-chloro-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATQYHKYIPALSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681706 | |

| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-03-9 | |

| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 4 Chloro 2 Propoxyphenyl Boronic Acid in Organic Synthesis

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools for constructing complex organic molecules, and arylboronic acids are premier coupling partners due to their stability, low toxicity, and broad functional group tolerance. tcichemicals.comjustia.com (4-Chloro-2-propoxyphenyl)boronic acid is primarily designed for such transformations, particularly the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron species (like this compound) and an organic halide or triflate. tcichemicals.com This reaction is a cornerstone of medicinal and materials chemistry for synthesizing substituted biaryls, styrenes, and polyolefins. tcichemicals.com The presence of both electron-donating and electron-withdrawing groups on the boronic acid's phenyl ring can influence its reactivity, but generally, it is expected to be an effective coupling partner.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step forms a new, square-planar palladium(II) intermediate. mdpi.com This is often the rate-determining step of the cycle.

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This boronate then displaces the halide on the palladium complex, creating a diorganopalladium(II) intermediate. tcichemicals.com

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are expelled as the final biaryl product. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. mdpi.com

This three-step mechanism is fundamental to all Suzuki-Miyaura reactions and is the pathway through which this compound would couple with various organic electrophiles.

The efficiency of a Suzuki-Miyaura coupling heavily depends on the choice of the palladium catalyst and its associated ligands. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern systems often utilize more sophisticated ligands to enhance reactivity, particularly with less reactive partners like aryl chlorides.

For a substrate like this compound, which contains steric bulk from the ortho-propoxy group, the use of bulky, electron-rich phosphine (B1218219) ligands is beneficial. These ligands stabilize the palladium(0) species and promote the oxidative addition step. Commonly used systems include:

Palladium Precatalysts: Palladium(II) acetate (B1210297) [Pd(OAc)₂] or tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] are often used as stable sources of the active Pd(0) catalyst.

Phosphine Ligands: Ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and advanced biarylphosphines (e.g., SPhos, XPhos) are employed to create highly active catalytic systems capable of coupling a wide range of substrates under mild conditions.

The table below shows representative catalytic systems used for Suzuki-Miyaura couplings of structurally similar arylboronic acids.

| Arylboronic Acid Type | Catalyst/Precatalyst | Ligand | Typical Coupling Partner | Reference |

|---|---|---|---|---|

| Phenylboronic acid | [Pd(OAc)₂] | 1,2-bis(diphenylphosphino)ethane (dppe) | 4-Bromoanisole | academie-sciences.fr |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ | PPh₃ | 2-Bromopyridine | |

| Arylboronic acid | Pd₂(dba)₃ | XPhos | Aryl Chloride | tcichemicals.com |

The outcome of the Suzuki-Miyaura reaction is highly sensitive to the reaction conditions. Key parameters include the choice of base, solvent, and temperature.

Base: A base is essential for activating the boronic acid for transmetalation. Inorganic bases are most common, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being widely used. The choice of base can significantly impact the reaction rate and yield.

Solvent: The reaction is tolerant of a variety of solvents, often run in biphasic mixtures. beilstein-journals.org Common solvents include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), amides such as dimethylformamide (DMF), and aromatic hydrocarbons like toluene. The addition of water is common and often accelerates the reaction. beilstein-journals.org

Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the coupling partners and the catalyst system. Microwave irradiation is sometimes used to shorten reaction times.

The following table illustrates typical reaction conditions for the coupling of related arylboronic acids.

| Arylboronic Acid | Coupling Partner | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | 4-Bromoanisole | Cs₂CO₃ | 1,4-Dioxane | 100 °C | High Conv. | academie-sciences.fr |

| 4-Tolueneboronic acid | 4-Bromotoluene | K₂CO₃ | Cyrene™/H₂O | 100 °C | ~80% | beilstein-journals.org |

| 4-Methoxyphenylboronic acid | 2-Bromopyridine | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | ~12% |

A major advantage of the Suzuki-Miyaura reaction is its broad substrate scope and tolerance for a wide array of functional groups. This compound is expected to couple with various organic electrophiles, including:

Aryl, heteroaryl, vinyl, and alkyl halides (iodides, bromides, and chlorides).

Aryl and vinyl triflates.

The reaction generally tolerates functional groups such as esters, ketones, nitriles, and nitro groups on either coupling partner. The ortho-propoxy group on this compound introduces steric hindrance, which might necessitate more active catalysts or higher temperatures for coupling with sterically demanding partners. Conversely, the electronic properties of the chloro and propoxy groups make the boronic acid neither strongly activated nor deactivated, suggesting it should be a reliable and versatile coupling partner for a wide range of substrates.

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling that forms carbon-heteroatom bonds. tcichemicals.com Unlike the palladium-catalyzed Suzuki reaction, this process couples an organoboronic acid with an N-H or O-H bond, typically from amines, amides, or alcohols, to form aryl amines and aryl ethers, respectively. tcichemicals.com

This reaction is advantageous as it can often be conducted at room temperature and open to the air. tcichemicals.com The general mechanism involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to yield the product and a Cu(I) species. tcichemicals.com While specific examples using this compound are not readily found in the literature, its structure is well-suited for this transformation. It would be expected to react with a variety of amines and alcohols in the presence of a copper catalyst, such as copper(II) acetate, to furnish the corresponding N-aryl and O-aryl products.

Stille Coupling (Comparative Analyses)

The Stille coupling reaction traditionally involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. While this compound is not a direct substrate for the classic Stille reaction, a comparative analysis with other cross-coupling methods is instructive. Unlike the Suzuki reaction, which directly uses boronic acids, the Stille coupling relies on organostannanes. These tin reagents are often highly toxic and produce stoichiometric tin byproducts that can be difficult to remove.

However, the principles of transmetalation in Stille coupling offer a lens through which to analyze the reactivity of the (4-Chloro-2-propoxyphenyl) moiety. The electronic nature of the substituents on the aromatic ring significantly influences the rate of transmetalation. The electron-donating 2-propoxy group would tend to increase electron density on the ring, potentially facilitating the transfer of the aryl group from a metal center. Conversely, the 4-chloro group, being electron-withdrawing, would have the opposite effect. This electronic push-pull nature makes its reactivity dependent on the specific catalytic system employed. In contexts where boronic acids can be converted to other organometallics in situ for Stille-type reactions, this balance of electronic effects would be a critical parameter for optimization. For instance, in syntheses where both Liebeskind-Srogl and Stille couplings are used sequentially, the differential reactivity of substrates is key to achieving selective transformations. acs.org

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper(I)-mediated cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. synarchive.comwikipedia.org This reaction is particularly valuable because it proceeds under neutral, non-basic conditions, offering an alternative to other coupling methods that require strong bases, which could be incompatible with sensitive functional groups. acs.org The mechanism involves the activation of the thioester by a thiophilic copper(I) cofactor, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which facilitates the oxidative addition of the C–S bond to the palladium(0) catalyst. nih.gov

The efficiency of the Liebeskind-Srogl coupling is highly dependent on the electronic properties of the boronic acid partner. acs.org Research indicates that the reaction proceeds smoothly with electron-rich (activated) boronic acids, while boronic acids bearing electron-withdrawing substituents can prove more challenging. acs.org For this compound, the presence of the activating ortho-propoxy group would favor the reaction, while the deactivating para-chloro group would hinder it. The net effect would likely allow the coupling to proceed, though reaction conditions might require optimization compared to a simple, strongly activated arylboronic acid. Recent studies have also uncovered divergent pathways, where the choice of copper source can switch the outcome between the expected acyl product and a decarbonylative arylation product. nih.gov

Table 1: Representative Conditions for Liebeskind-Srogl Coupling

| Component | Reagent/Condition | Role | Reference |

|---|---|---|---|

| Boronic Acid | This compound | Nucleophilic Partner | wikipedia.org |

| Electrophile | Aryl/Alkyl Thioester | Electrophilic Partner | wikipedia.org |

| Catalyst | Pd(0) source (e.g., [Pd(IPr)(μ-Cl)Cl]₂) | Primary Catalyst | nih.gov |

| Co-catalyst/Promoter | Cu(I) source (e.g., CuTC, Cu(OTf)₂) | Thioester Activation / Pathway Director | nih.gov |

| Solvent | THF, Dioxane | Reaction Medium | acs.orgnih.gov |

| Temperature | 50-100 °C | Reaction Condition | acs.orgnih.gov |

Sonogashira Coupling with Boronic Acids

The conventional Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides using a dual palladium and copper catalytic system. wikipedia.orgorganic-chemistry.org However, variations of this reaction have been developed that utilize arylboronic acids as the coupling partner in place of aryl halides. A notable example is a gold-catalyzed Sonogashira-type reaction that directly couples terminal alkynes with arylboronic acids under mild conditions. nih.govnih.gov

This transformation is believed to proceed through a Au(I)/Au(III) catalytic cycle. In this cycle, the gold catalyst facilitates the reaction between the alkyne and the arylboronic acid, often in the presence of an oxidant. nih.gov The substrate scope of this reaction is influenced by the electronic nature of the arylboronic acid. Studies have shown that arylboronic acids with electron-withdrawing groups can participate effectively. Given the mixed electronic character of this compound, its reactivity would be viable, with the electron-withdrawing chloro group potentially enhancing the coupling efficiency in this specific catalytic cycle.

Table 2: Conditions for Gold-Catalyzed Sonogashira-Type Coupling

| Component | Reagent/Condition | Role | Reference |

|---|---|---|---|

| Boronic Acid | This compound | Aryl Source | nih.gov |

| Alkyne | Functionalized Terminal Alkyne | Alkyne Source | nih.gov |

| Catalyst | Au(I) or Au(III) complex | Primary Catalyst | nih.govnih.gov |

| Oxidant | Selectfluor® | Redox Cycle Promoter | nih.gov |

| Base | Et₃N | Proton Scavenger | nih.gov |

| Solvent | CH₃CN | Reaction Medium | nih.gov |

| Temperature | Room Temperature | Reaction Condition | nih.govnih.gov |

Carbon-Heteroatom Bond Formation

Copper-Promoted C-O and C-N Cross-Coupling Reactions

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is of paramount importance in the synthesis of pharmaceuticals and agrochemicals. The Chan-Lam coupling reaction provides a powerful method for achieving this, utilizing copper catalysts to mediate the cross-coupling of arylboronic acids with N-H or O-H containing compounds, such as amines, amides, and phenols. organic-chemistry.orgresearchgate.net A significant advantage of this methodology is that it often proceeds under mild, aerobic conditions ("open-flask") and tolerates a wide array of functional groups. researchgate.net

For a polysubstituted substrate like this compound, the Chan-Lam coupling is an ideal transformation. The reaction's robustness means that both the chloro and propoxy substituents are well-tolerated. This allows for the direct installation of the (4-chloro-2-propoxyphenyl) moiety onto various nitrogen or oxygen nucleophiles, providing facile access to complex diaryl ethers and arylamines. The reaction typically uses a copper(II) salt, such as Cu(OAc)₂, and may be run in the presence of a base and sometimes a ligand to facilitate the catalytic cycle. organic-chemistry.orgnih.gov

Transformation of Carbon-Boron Bonds to Amines, Alcohols/Phenols, and Aryl Halides

The carbon-boron bond of arylboronic acids is a versatile functional handle that can be stereospecifically converted into various other groups.

Amines: The boronic acid functional group can be transformed into a primary amino group. This conversion can be achieved through methods such as reaction with hydroxylamine (B1172632) derivatives under copper catalysis or with electrophilic aminating agents. These transformations provide a direct route to substituted anilines from the corresponding boronic acids.

Alcohols/Phenols: A standard and highly efficient transformation of arylboronic acids is their oxidation to the corresponding phenols. This is most commonly accomplished by treatment with an oxidant, such as hydrogen peroxide (H₂O₂), under basic aqueous conditions. This ipso-hydroxylation provides a straightforward method for synthesizing the corresponding (4-chloro-2-propoxyphenyl)phenol.

Aryl Halides: The conversion of an arylboronic acid to an aryl halide, known as halodeboronation, is a valuable synthetic transformation. This reaction can be performed with various electrophilic halogen sources to install iodine, bromine, or chlorine. For instance, iododeboronation can be achieved using reagents like N-iodosuccinimide (NIS) or molecular iodine, often with a base or a copper catalyst. acs.orgrsc.org Mechanistic studies suggest that these reactions proceed through a boronate-driven ipso-substitution pathway, which in some cases can be achieved with simple base catalysis, obviating the need for a transition metal. acs.orgnih.govorganic-chemistry.orgcore.ac.uk This allows for the regioselective synthesis of haloarenes that might be difficult to access through direct halogenation.

Table 3: General Conditions for Halodeboronation

| Transformation | Halogenating Agent | Catalyst/Promoter | Typical Conditions | Reference |

|---|---|---|---|---|

| Iododeboronation | N-Iodosuccinimide (NIS) | Base (e.g., KOAc) | Acetonitrile, 100 °C | acs.org |

| Bromodeboronation | N-Bromosuccinimide (NBS) | Base (e.g., NaOMe) | Methanol/THF | acs.org |

| Chlorodeboronation | N-Chlorosuccinimide (NCS) | Base (e.g., NaOMe) | Methanol/THF | acs.org |

Other Significant Organic Transformations

Beyond the specific coupling and functionalization reactions detailed above, this compound serves as a crucial building block in the assembly of more complex molecular architectures. Its most significant application falls under the Suzuki-Miyaura cross-coupling reaction, the preeminent method for using boronic acids in synthesis. nih.govacs.org Although not detailed as a separate section, its role in this context is implicit in its utility.

The structural motif of this boronic acid is found within high-value molecules, including pharmaceuticals. For example, the structure of Tucatinib, a tyrosine kinase inhibitor used in cancer therapy, contains a substituted aryloxy group related to this building block. patsnap.comchemicalbook.comnewdrugapprovals.org While published synthetic routes to Tucatinib may start from different precursors, the existence of such molecules underscores the industrial and medicinal importance of intermediates like this compound for the construction of complex biaryl or aryl-heteroaryl linkages, which are often forged using powerful cross-coupling technologies.

Aryl Radical Transfer Pathways via Oxidative Carbon-Boron Bond Cleavage

The carbon-boron (C-B) bond in arylboronic acids, such as this compound, is susceptible to oxidative cleavage, a process that can generate aryl radicals. This transformation is a valuable method in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The process is typically initiated by an oxidant which facilitates the cleavage of the C-B bond, leading to the formation of an aryl radical.

This ipso-hydroxylation can be achieved under metal-free conditions. For instance, aerobic oxidative C–B bond cleavage mediated by methylhydrazine can produce phenols from various arylboronic acids in good to excellent yields. researchgate.net Another metal-free approach uses rongalite as a radical initiator and molecular oxygen as a green oxidant. researchgate.net Mechanistic studies suggest the involvement of superoxide (B77818) radical anions in the C-B cleavage process. researchgate.net Furthermore, electrochemical methods have been developed for the cleavage of the C-B bond in compounds like p-acetamidophenylboronic acid under neutral pH conditions, highlighting the versatility of oxidative cleavage pathways. nih.gov

These generated aryl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including Pschorr-type cyclizations and tandem radical cyclization/trap cascades, providing access to complex polycyclic scaffolds under mild, aqueous conditions. acs.org

Table 1: Examples of Oxidants for C-B Bond Cleavage in Arylboronic Acids

| Oxidant System | Conditions | Comments |

| Methylhydrazine / O₂ | Metal-free, aerobic | Affords diverse phenols in high yields. researchgate.net |

| Rongalite / O₂ | Metal-free, room temp. | Employs a low-cost radical initiator. researchgate.net |

| Sodium Perborate | Catalyst-free, water | Rapid hydroxylation of arylboronic acids. researchgate.net |

| Electrochemical Oxidation | Neutral pH | Allows for electrically controlled reactions. nih.gov |

| Potassium Persulfate / AgNO₃ | Aqueous, open to air | Used for generating radicals for cyclizations. acs.org |

Rhodium-Catalyzed Additions to Alkenes and Carbonyl Compounds

Rhodium complexes are highly effective catalysts for the addition of arylboronic acids to a range of unsaturated compounds, including alkenes and carbonyls. These reactions are fundamental for carbon-carbon bond formation. In these processes, a transient organorhodium species is formed via transmetalation between the rhodium catalyst and the arylboronic acid. This arylrhodium intermediate then adds across the double bond of an alkene or to the carbonyl group of an aldehyde or ketone.

Rhodium-catalyzed 1,4-addition reactions (conjugate additions) of arylboronic acids to α,β-unsaturated ketones, esters, and nitroalkenes are particularly well-developed. rsc.orgorganic-chemistry.org For instance, the asymmetric 1,4-addition to nitroalkenes can be achieved with very low catalyst loadings (as low as 0.1 mol%), yielding chiral nitro compounds with high enantioselectivity. rsc.org The presence of water is often crucial for the catalytic cycle and can enhance reaction rates and yields, sometimes eliminating the need for basic additives. rsc.orgorganic-chemistry.org

Similarly, rhodium catalysts facilitate the 1,2-addition of arylboronic acids to aldehydes, providing access to chiral secondary alcohols. nih.gov The choice of chiral ligand is critical for achieving high enantioselectivity in these transformations.

Table 2: General Scope of Rhodium-Catalyzed Additions of Arylboronic Acids

| Electrophile Type | Reaction Type | Product Type | Key Features |

| α,β-Unsaturated Ketones/Esters | 1,4-Addition | β-Aryl Ketones/Esters | High yields, broad substrate scope. organic-chemistry.org |

| Nitroalkenes | Asymmetric 1,4-Addition | Chiral Nitroalkanes | High enantioselectivity, low catalyst loading. rsc.org |

| Aldehydes | Asymmetric 1,2-Addition | Chiral Secondary Alcohols | Access to valuable chiral building blocks. nih.gov |

| Malononitriles | Addition | β-Ketonitriles | Avoids retro-Thorpe collapse with mild base. nih.gov |

Homologations and Conjugate Additions

Arylboronic acids are versatile reagents in homologation and conjugate addition reactions, primarily catalyzed by transition metals like rhodium and palladium. Conjugate addition, or 1,4-addition, of an aryl group from an arylboronic acid to an α,β-unsaturated carbonyl compound is a cornerstone of modern organic synthesis. organic-chemistry.orgucm.es

Rhodium(I) complexes are the most common catalysts for these transformations, effectively promoting the addition of aryl groups to enones, enoates, and other Michael acceptors. ucm.es Palladium(II) complexes have also emerged as viable catalysts, sometimes offering complementary reactivity and avoiding byproducts like those from Heck-type reactions. ucm.esorganic-chemistry.org The choice of ligand, such as 2,2'-bipyridine (B1663995) for palladium systems, is critical to stabilize the catalytic intermediates and prevent side reactions like β-hydride elimination. organic-chemistry.org

Homologation reactions, where the carbon chain is extended, can also be achieved. For example, a one-pot reaction for the one-carbon homologation of aldehydes followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been reported for the synthesis of boronic acid-based fluorescent sensors. nih.gov Furthermore, the conjugate addition of α-boron stabilized carbanions, generated from geminal diboron (B99234) compounds, provides a route to highly substituted γ,γ-diboryl ketones. nih.gov

Electrophilic Allyl Shifts

While information specifically detailing electrophilic allyl shifts directly involving this compound is scarce, the broader chemistry of boron compounds includes related transformations. The utility of arylboronic acids and their esters is well-established in various coupling reactions, including allylboration. beilstein-journals.org

Cycloaddition Reactions

Arylboronic acids and their derivatives, like boronic esters, are valuable components in various cycloaddition reactions, serving as precursors to functionalized cyclic and heterocyclic systems. mdpi.com These reactions leverage the boronic acid moiety either as a handle for subsequent cross-coupling or as a directing group to control the stereochemistry of the cycloaddition.

Types of cycloaddition reactions involving boronic acid derivatives include:

[2+2+2] Cycloadditions: Borate-functionalized alkynes can undergo cobalt-catalyzed cyclotrimerization to form arylboronic esters. mdpi.com

[4+2] Cycloadditions (Diels-Alder): Alkynylboronates can act as dienophiles to form six-membered organoboronates. mdpi.com In some strategies, a diethanolamine (B148213) boronate (DABO) complex can be used to tether the diene and dienophile, facilitating an intramolecular Diels-Alder reaction. organic-chemistry.org

[5+2] Cycloadditions: Oxidopyrylium-based [5+2] cycloadditions have been achieved by tethering the components through a diethanolamine boronate complex, leading to bridged, polycyclic ethers. organic-chemistry.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Aryl nitrile oxides can undergo cycloaddition with alkenes in the presence of boronate esters to yield isoxazolines. beilstein-journals.org Interestingly, some ortho-substituted arylboronic acids can even catalyze Huisgen [3+2] cycloadditions between azides and alkynes in the absence of copper, which is advantageous for preventing the degradation of the boronic acid moiety. nih.gov

Table 3: Cycloaddition Reactions Involving Boron Compounds

| Reaction Type | Boron Reagent | Catalyst/Conditions | Resulting Structure |

| [2+2+2] | Borate-functionalized alkynes | Co₂(CO)₈ or CpCo(CO)₂ | Arylboronic esters mdpi.com |

| [4+2] | Alkynylboronates | Thermal | Six-membered organoboronates mdpi.com |

| [5+2] | Diethanolamine appended pyrones + Boronic acids | Thermal (DCE) | Oxabicyclo[3.2.1]-octane DABO adducts organic-chemistry.org |

| [3+2] | Arylboronic acids | Catalyst-free (for specific substrates) | 1,2,3-Triazoles nih.gov |

Lewis Acidity and Dative Bond Formation in Boronic Acids

The boron atom in boronic acids possesses a vacant p-orbital, which allows it to act as a Lewis acid, meaning it can accept a pair of electrons. nih.govorgsyn.orgwikipedia.org This Lewis acidity is fundamental to the reactivity and biological activity of boronic acids. The interaction with Lewis bases (electron-pair donors) leads to the formation of a tetracoordinate boronate species. nih.gov This interaction can be a simple acid-base adduct formation or can lead to the formation of a dative bond, also known as a coordinate covalent bond, where the Lewis base provides both electrons for the new bond. wikipedia.orgchemguide.co.uk

The Lewis acidity of an arylboronic acid can be tuned by the electronic nature of the substituents on the aromatic ring. nih.govacs.org Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it. This property influences how boronic acids interact with various anions and Lewis bases. For instance, boronic acids can act as Lewis acid-type receptors for anions like fluoride (B91410) (F⁻), forming tetrahedral adducts. acs.org

Complexation with Nitrogen- and Phosphorous-Oxides

The Lewis acidic boron center of arylboronic acids readily interacts with oxygen-based Lewis bases, such as N-oxides and P-oxides.

Nitrogen-Oxides: Arylboronic acids react rapidly with N-oxides at room temperature. organic-chemistry.org This interaction involves a nucleophilic attack by the N-oxide oxygen on the boron atom, followed by a rearrangement (migration of the aryl group from boron to oxygen) and cleavage to yield a phenol (B47542) and a byproduct. organic-chemistry.org This transformation is efficient and tolerates a wide array of functional groups, making it a valuable method for the ipso-hydroxylation of arylboronic acids under mild, metal-free conditions. organic-chemistry.org The reaction is a key step in the copper-catalyzed direct C-H arylation of pyridine (B92270) N-oxides with arylboronic esters. rsc.org Chiral pyridine-N-oxides have also been coupled with arylboronic acids via Suzuki reactions to create novel catalysts. acs.org

Phosphorous-Oxides: The interaction with P-oxides, such as triphenylphosphine oxide (Ph₃PO), is a common method to probe the Lewis acidity of various compounds. nih.gov Arylboronic acids can form complexes with P-oxides. More significantly, this interaction is relevant in the context of C-P bond formation. Nickel-catalyzed cross-coupling reactions between arylboronic acids and H-phosphine oxides have been developed to synthesize valuable triarylphosphine oxides. nih.govacs.orgresearchgate.net These protocols represent an efficient method for creating aryl-phosphorus compounds. Similarly, palladium-catalyzed oxidative coupling of arylboronic acids with H-phosphine oxides using air as the oxidant also provides access to aryl phosphine oxides. rsc.org

Interactions with Amine Lewis Bases

Boronic acids, including this compound, are Lewis acidic at the boron center and are known to interact with Lewis bases such as amines. These interactions can range from the formation of simple adducts to participation in powerful carbon-nitrogen and carbon-carbon bond-forming reactions. The electronic properties of the phenyl ring in this compound, influenced by the electron-withdrawing chloro group and the electron-donating propoxy group, would modulate its reactivity in these transformations.

Theoretical Reaction Pathways:

Adduct Formation: The simplest interaction between this compound and an amine Lewis base would be the formation of a dative boron-nitrogen bond, creating a boronate complex. This acid-base interaction is a fundamental step that can precede more complex transformations. The equilibrium of this adduct formation would be influenced by the steric and electronic nature of the amine.

Chan-Lam Coupling: This copper-catalyzed reaction forms a direct bond between an arylboronic acid and an amine. Theoretically, this compound could react with a variety of primary and secondary amines, anilines, and other N-H containing compounds to yield the corresponding N-aryl products. The reaction is typically carried out in the presence of a copper catalyst and an oxidant, often air.

Suzuki-Miyaura Coupling: While primarily a carbon-carbon bond-forming reaction, the Suzuki-Miyaura coupling can be employed to indirectly form C-N bonds. For instance, this compound could be coupled with an amino-substituted aryl halide. This palladium-catalyzed reaction would result in a biphenyl (B1667301) system containing an amino group, demonstrating the compatibility of the boronic acid with amine functionalities under these conditions.

Petasis (Borono-Mannich) Reaction: This multicomponent reaction involves an amine, a carbonyl compound, and an arylboronic acid to produce substituted amines. This compound could theoretically serve as the aryl source in a Petasis reaction, reacting with an amine and an aldehyde or ketone to generate complex amine products in a single step.

Illustrative Data:

Due to the lack of specific experimental data for this compound in the literature, a representative data table for a generic Chan-Lam coupling reaction is presented below to illustrate the type of information that would be relevant.

| Amine Substrate | Product | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Aniline | N-(4-Chloro-2-propoxyphenyl)aniline | Cu(OAc)₂ | DCM | 25 | d.n.a. |

| Piperidine | 1-(4-Chloro-2-propoxyphenyl)piperidine | Cu(OAc)₂ | DCM | 25 | d.n.a. |

| Benzylamine | N-Benzyl-(4-chloro-2-propoxyphenyl)amine | Cu(OAc)₂ | DCM | 25 | d.n.a. |

| Morpholine | 4-(4-Chloro-2-propoxyphenyl)morpholine | Cu(OAc)₂ | DCM | 25 | d.n.a. |

| d.n.a. - data not available in searched literature |

Research Findings Summary:

A comprehensive search of available scientific databases did not yield specific studies detailing the interaction of this compound with amine Lewis bases. The information presented here is based on the well-established reactivity patterns of analogous boronic acids. Further experimental investigation is required to fully characterize the reactivity profile of this compound and its utility in the synthesis of nitrogen-containing compounds.

Advanced Applications in Chemical Biology and Medicinal Chemistry

Role as Building Blocks in Pharmaceutical and Agrochemical Development

(4-Chloro-2-propoxyphenyl)boronic acid serves as a crucial building block in the development of new pharmaceutical and agrochemical compounds. Boronic acids, in general, are highly valued in organic chemistry for their stability, low toxicity, and versatility in forming new carbon-carbon bonds. nih.govfujifilm.com They are predominantly used as key substrates in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds, which are common structures in many drugs. nih.govfujifilm.comyoutube.com This reaction's mild conditions and tolerance for a wide range of functional groups make it an invaluable tool for medicinal chemists. fujifilm.comyoutube.com

The derivatization of boronic acids is a significant strategy in the discovery of new agrochemicals, including fungicides and plant growth promoters. mdpi.comnih.gov The introduction of a boronic acid group can modify the selectivity and physicochemical properties of a molecule, potentially enhancing its biological activity. nih.govnih.gov For instance, phenylboronic acid derivatives have been screened for high-efficiency antifungal activities against various plant pathogens. mdpi.com

Biological Mechanisms of Action of Boronic Acid Derivatives

The therapeutic and biological effects of boronic acid derivatives are largely attributed to the unique chemical behavior of the boron atom. Its ability to form reversible bonds and interact with key biological targets underpins its mechanisms of action.

A defining feature of the boronic acid functional group is its capacity to form reversible covalent bonds with nucleophilic amino acid residues, such as serine and threonine, which are often found in the active sites of enzymes like proteases. researchgate.netnih.govpnas.orgtandfonline.com The boron atom, with its vacant p-orbital, acts as a Lewis acid and readily interacts with the hydroxyl groups of these amino acids to form a stable, tetrahedral boronate adduct. mdpi.comwikipedia.orgrsc.org

This interaction is strong yet reversible, which is a significant advantage in drug design. nih.govpnas.org It allows for high-affinity binding to a target enzyme, leading to potent inhibition, while avoiding the potential toxicity associated with the permanent, irreversible binding of other covalent inhibitors. mdpi.com This mechanism is exemplified by the proteasome inhibitor bortezomib (B1684674), where the boronic acid moiety forms a stable complex with an N-terminal threonine residue in the proteasome's active site, effectively blocking its function. nih.gov This targeted and reversible covalent inhibition is a cornerstone of the biological activity of many boronic acid-based drugs. nih.govmdpi.com

In the context of certain enzymes, particularly zinc-dependent metalloenzymes like histone deacetylases (HDACs), the ability to chelate the catalytic zinc ion is a key mechanism for inhibition. nih.govnih.gov A functional motif capable of this interaction is known as a zinc-binding group (ZBG). nih.gov While hydroxamic acids are the most common ZBGs used in the design of HDAC inhibitors, other functional groups, including boronic acids, have been explored for this purpose. nih.govresearchgate.net

The boronic acid moiety can be designed to interact with the zinc ion within the enzyme's active site, contributing to the inhibitor's potency. researchgate.netnih.gov For example, bicyclic tetrapeptides equipped with a boronic acid as a ZBG have been designed and synthesized to evaluate their inhibitory activity against HDAC enzymes. nih.gov This demonstrates that while not its most common role, the boronic acid group can be strategically employed as a ZBG in the design of specific enzyme inhibitors.

Therapeutic Applications and Drug Design

The unique mechanistic properties of boronic acids have led to the development of derivatives with a wide range of therapeutic applications, from cancer treatment to combating infectious diseases. nih.govnih.govrsc.org

Derivatives of boronic acids are a significant class of compounds being investigated for their anticancer properties. nih.govtandfonline.com Many of these compounds exert their effects by inhibiting the proteasome, a key cellular complex responsible for protein degradation. nih.gov

Antiproliferative Effects: By inhibiting the proteasome, boronic acid derivatives can halt the cell cycle and prevent cancer cell proliferation. nih.gov For example, dipeptide boronic acids have shown potent antiproliferative activity against multiple myeloma cells, with some compounds exhibiting greater potency than the approved drug bortezomib. nih.gov Other boronic acid derivatives, such as those based on the chalcone (B49325) scaffold, also display significant growth-inhibitory effects on various cancer cell lines. nih.gov Another anticancer mechanism involves the inhibition of tubulin, a protein essential for cell division. nih.gov

| Example Boronic Acid Derivative | Cancer Cell Line | Antiproliferative Activity (IC₅₀) | Source |

| Dipeptide Boronic Acid (Compound 15) | U266 (Multiple Myeloma) | 4.60 nM | nih.gov |

| Bortezomib | U266 (Multiple Myeloma) | 7.05 nM | nih.gov |

| Tyropeptin-boronic acid (AS-15) | SF-539 (Glioma) | < 10 nM (LC₅₀) | nih.gov |

| Phenanthren-9-yl boronic acid | 4T1 (Breast Cancer) | < 1 µM | mdpi.com |

| 6-hydroxynaphthalen-2-yl boronic acid | 4T1 (Breast Cancer) | < 1 µM | mdpi.com |

Data represents the concentration required to inhibit cell growth by 50% (IC₅₀) or cause 50% cell death (LC₅₀).

Apoptosis Induction: The inhibition of the proteasome by boronic acid derivatives leads to the accumulation of misfolded and regulatory proteins, which disrupts critical cellular pathways like the NF-κB signaling pathway. nih.govnih.gov This disruption triggers a programmed cell death process known as apoptosis. nih.govnih.gov Studies on tyropeptin-boronic acid derivatives have shown they induce apoptosis by activating both caspase-8 and caspase-9, central proteases in the apoptotic cascade. nih.gov

The unique properties of the boronic acid group have also been harnessed to develop novel antimicrobial agents. nih.govresearchgate.net

Antibacterial Activity: Boronic acid derivatives have demonstrated efficacy against a range of bacteria. frontiersin.org One strategy involves using the boronic acid group to target and bind to the polysaccharides present on the surface of bacterial cells. researchgate.netresearchgate.net Cyclic boronic acids are also effective as β-lactamase inhibitors; they protect β-lactam antibiotics from degradation by bacterial enzymes, restoring their efficacy against resistant strains. nih.govmdpi.com For example, vaborbactam (B611620) is a cyclic boronic acid that inhibits serine β-lactamases. nih.govmdpi.com Halogenated phenylboronic acids have also shown potent antibacterial and antibiofilm activity against pathogenic Vibrio species. frontiersin.org

Antifungal Activity: Several boronic acid derivatives have potent antifungal properties. mdpi.comnih.gov The benzoxaborole class of compounds, in particular, has proven effective. mdpi.commdpi.com Tavaborole, a benzoxaborole, functions by inhibiting a fungal enzyme called leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis, thereby halting fungal growth. mdpi.commdpi.com Phenylboronic acid derivatives have also been identified with broad-spectrum antifungal activity against multiple agricultural plant pathogens, with some showing higher potency than existing commercial fungicides. nih.gov Recent studies have also identified boronic acid derivatives that inhibit the growth of Candida albicans by disrupting its energy metabolism. nih.gov

Antiviral and Anti-inflammatory Properties

The boronic acid functional group is a key feature in the design of novel therapeutic agents, including those with antiviral and anti-inflammatory effects. nih.gov Boron-containing compounds, particularly boronic acids, are of significant interest in medicinal chemistry for their unique biochemical interactions. nih.gov

Antiviral Research: Compounds featuring a boronic acid group can form stable covalent or strong hydrogen bonds with viral targets, a valuable characteristic for overcoming drug resistance. nih.gov While research has not extensively focused on this compound itself, related structures have been investigated. For instance, certain 4-chloro substituted pyrrolo[2,3-d]pyrimidines have demonstrated activity against human cytomegalovirus and herpes simplex type 1. nih.gov This highlights the potential of the chloro-substituted phenyl motif in antiviral drug design. The broader class of boronic acid derivatives has been explored for activity against a range of viruses, leveraging their ability to interact with viral enzymes or other critical components. nih.govresearchgate.net

Anti-inflammatory Applications: Inflammation is a critical factor in numerous diseases, and agents that can modulate inflammatory pathways are highly sought after. nih.gov Boronic acid-containing chalcones have been synthesized and shown to possess dual anticancer and anti-inflammatory properties, significantly reducing levels of pro-inflammatory cytokines like TNF-α and IL-6. nih.govresearchgate.net The incorporation of a boronic acid moiety can enhance the anti-inflammatory activity of a parent scaffold. nih.gov Furthermore, boronic acids are integral to drugs like Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis, underscoring their proven role in anti-inflammatory therapies. nih.gov

Development of Enzyme Inhibitors (e.g., Serine Protease Inhibition)

Boronic acids are well-established as a versatile class of enzyme inhibitors, a reputation solidified by the FDA approval of Bortezomib, a boronic acid-based proteasome inhibitor. nih.govnih.gov Their mechanism often involves mimicking the tetrahedral transition state of substrate hydrolysis. researchgate.net

The primary focus has been on their potent inhibition of serine proteases, a class of enzymes crucial in various physiological and pathological processes. mdpi.com Peptide boronic acids, in particular, have been developed as highly potent and selective inhibitors. mdpi.comnih.gov The boron atom in the boronic acid group forms a reversible covalent bond with the hydroxyl group of the active site serine residue in the target protease. pnas.orgresearchgate.net This interaction can lead to slow-binding inhibition, resulting in a prolonged duration of action. pnas.orgnih.gov

While specific inhibition data for this compound is not detailed in available literature, its structure is analogous to other aryl boronic acids used as building blocks for more complex inhibitors. For example, peptidyl boronic acids have been successfully designed to selectively inhibit prostate-specific antigen (PSA), another serine protease. nih.govnih.gov The development of these inhibitors showcases how modifications to the peptide sequence and the boronic acid component can be tuned to achieve high affinity and selectivity for a target enzyme. nih.gov

Table 1: Examples of Boronic Acid-Based Serine Protease Inhibitors

| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Peptidyl Boronic Acid | Prostate-Specific Antigen (PSA) | 65 nM | nih.gov |

| Peptidyl Boronic Acid | Chymotrypsin | ~3.9 µM (60-fold higher than for PSA) | nih.gov |

| Dipeptide Boronic Acid | Pancreatic Elastase | 0.27 µM | nih.gov |

Boronic Acid Conjugates and Delivery Systems

The unique chemical properties of boronic acids make them highly suitable for creating advanced conjugates and delivery systems that respond to biological cues.

Peptide Boronic Acids in Enzyme Inhibition and Molecular Recognition

The fusion of boronic acids with peptides creates powerful tools for enzyme inhibition and molecular recognition. nih.gov This combination leverages the specificity of peptide sequences to target particular proteins, while the boronic acid acts as a reactive "warhead." researchgate.net As potent covalent reversible inhibitors, peptide boronic acids can achieve a long "residence time" on their target enzyme, enhancing their pharmacodynamic properties. mdpi.comnih.gov They have been successfully developed as inhibitors for a diverse range of enzymes beyond serine proteases, including threonine and aspartyl proteases. mdpi.comnih.gov

Recognition and Detection of Glycans on Proteins and Cell Surfaces

A cornerstone of boronic acid chemistry is its ability to form reversible covalent bonds with 1,2- and 1,3-diols. mdpi.comresearchgate.net This property is exploited for the recognition and detection of glycans—sugar structures that are abundant on the surfaces of proteins and cells. tennessee.edu Cell surface glycans are critical to biological processes and their expression patterns often change in diseases like cancer, making them valuable biomarkers. tennessee.edunih.gov

Boronic acid-based systems can function as synthetic lectins to bind these cell surface sugars. gsu.edu Researchers have developed boronic acid-functionalized materials for various applications:

Glycoprotein Detection: Assays using surfaces coated with boronic acids can capture and detect specific glycoproteins, such as cancer-associated mucin-1. tennessee.edu

Cellular Labeling: Fluorescently tagged boronic acids can be used to label cells based on their surface glycan expression. gsu.edu

Sialic Acid Recognition: Boronic acids have been shown to selectively bind sialic acids, which are often overexpressed on cancer cells, at physiological pH. rsc.orgrsc.org

pH-Responsive Devices and RNA/siRNA Delivery Systems

The interaction between boronic acids and diols is often pH-dependent. nih.govmdpi.com The boronic acid group is typically in a neutral, trigonal planar state at lower pH, but transitions to a negatively charged, tetrahedral state at higher pH (above its pKa), which enhances its binding to diols. mdpi.comacs.org This pH sensitivity is the basis for creating "smart" drug delivery systems. mdpi.comresearchgate.net

These systems can be designed to be stable at physiological pH (around 7.4) but release their therapeutic cargo in the slightly acidic microenvironments of tumors (pH 6.2–6.9) or within acidic cellular compartments like endosomes. nih.govmdpi.com This is achieved through dynamic boronic ester linkages that dissociate in response to the pH drop. nih.govresearchgate.net

Furthermore, because the ribose sugar in RNA contains a 2',3'-cis-diol, boronic acids can be used for RNA recognition and as a component in RNA or siRNA delivery systems. mdpi.comnih.gov This interaction provides a mechanism for affinity-based separation or targeted delivery of nucleic acid therapeutics. mdpi.com

Applications as Biosensors

The specific and reversible binding of boronic acids to diols makes them excellent recognition elements for biosensors. mdpi.comnih.gov These sensors can be designed to detect a wide array of biologically important molecules that contain diol groups. researchgate.net

Table 2: Boronic Acid-Based Biosensor Applications

| Target Analyte | Sensor Type | Principle of Detection | Reference |

|---|---|---|---|

| Glycoproteins, Dopamine | Electrochemical | Change in electrical conductivity or redox signal upon binding. | researchgate.netelectrochemsci.org |

| Glycans, Ribonucleic Acids | Fluorescent | Change in fluorescence intensity upon competitive binding or conformational change. | mdpi.comrsc.org |

| Cancer Cells | Cell-based Array | A single pH-responsive boronic acid polymer generates a unique "fingerprint" for different cell surface glycosylation patterns. | nih.gov |

These biosensors offer advantages over traditional antibody-based methods, such as lower cost, higher stability, and greater versatility in design. mdpi.com

Toxicological and Safety Considerations in Medicinal Chemistry

The use of boronic acids and their derivatives as key intermediates in pharmaceutical synthesis has prompted investigations into their toxicological profiles. researchgate.net A significant concern within medicinal chemistry is the potential for genotoxic impurities (GTIs) in active pharmaceutical ingredients, as these can pose a carcinogenic risk. researchgate.netnih.gov Although historically considered less harmful, recent studies have identified certain boronic acids as a novel class of bacterial mutagens, necessitating careful evaluation. researchgate.netnih.govnih.gov

The Ames test, a widely used bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemical substances. nih.govnih.gov This test utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine. nih.gov A positive test result, indicated by the growth of bacterial colonies in a histidine-deficient medium, suggests that the test compound has induced a reversion of the mutation. nih.gov

Studies on a range of commercially available boronic acids have revealed that a significant number of them are mutagenic in the Ames test. researchgate.netnih.gov For instance, a study of 13 boronic acid structures found that 12 were mutagenic. nih.gov The majority of these compounds were active in the TA100 and/or WP2uvrA(pKM101) strains and typically did not require metabolic activation by an S9 fraction to induce a mutagenic response. nih.gov The observed mutagenic responses were generally weak to moderate. nih.gov

Another comprehensive study provided Ames assay data for 44 different boronic acids and their derivatives, further confirming that many compounds in this class exhibit mutagenicity. researchgate.net While specific data for this compound is not present in these published studies, the general trend for aryl boronic acids suggests a potential for mutagenic activity.

However, it is noteworthy that while many boronic acids are positive in bacterial mutagenicity assays, this does not always translate to genotoxicity in eukaryotic systems. nih.gov One study that tested nine Ames-positive boronic acids in eukaryotic genotoxicity assays (BlueScreen HC and GreenScreen HC) found that only a subset produced positive results, and these were generally at high concentrations. nih.gov This suggests that the genotoxic potential in eukaryotes may not be a universal characteristic of this chemical class and that they are not potent eukaryotic genotoxins. nih.gov

Table 1: Summary of Ames Assay Findings for a Selection of Boronic Acids

| Compound/Class | Ames Test Result | Key Findings | Reference |

| Various Boronic Acids (12 out of 13 tested) | Positive | Mutagenic primarily in TA100 and/or WP2uvrA(pKM101) strains; S9 activation generally not required. | nih.gov |

| 44 Boronic Acids and Derivatives | Many Positive | Confirmed mutagenicity for a range of boronic acid structures. | researchgate.net |

| Bis(pinacolato)diboron (B136004) | Positive | A common reagent in Suzuki coupling reactions found to be mutagenic. | researchgate.net |

| Bis-boronic acid | Positive | Another common boron-containing reagent showing mutagenic properties. | researchgate.net |

| Nine Ames-Positive Boronic Acids | Variable in Eukaryotic Assays | Only a subset were positive in eukaryotic genotoxicity assays, and at high concentrations. | nih.gov |

The mechanism by which boronic acids induce mutations in bacterial systems does not appear to involve direct covalent binding to DNA. nih.gov Studies using ³²P-postlabelling, a sensitive method for detecting DNA adducts, have failed to show evidence of their formation with mutagenic boronic acids. nih.gov This has led to the proposal of alternative, indirect mechanisms of action.

A leading hypothesis is that the mutagenicity of boronic acids stems from an oxygen-mediated oxidation process. researchgate.net This proposed mechanism involves the generation of organic radicals, which can then interact with and damage DNA, leading to mutations. researchgate.net The presence of oxygen is thought to be a key factor in this pathway. Further research is needed to fully elucidate the specifics of this mechanism and the reactive species involved.

Understanding the relationship between the chemical structure of boronic acids and their mutagenic activity is crucial for predicting the potential toxicity of new compounds and for guiding the design of safer chemical syntheses. While a definitive quantitative structure-activity relationship (QSAR) model for the mutagenicity of boronic acids is still under development, some trends have been observed from the available data. researchgate.net

Initial findings suggest that the electronic properties of the substituents on the phenyl ring of aryl boronic acids may play a role in their mutagenic potential. However, the current data is not yet sufficient to build a reliable predictive model. researchgate.net For example, it has been noted that in silico computational models have shown limited value in accurately predicting the outcome of Ames assays for this class of compounds. researchgate.net The complexity of the potential mutagenic mechanisms, such as the proposed oxygen-mediated oxidation, may contribute to the difficulty in developing simple predictive models.

The lack of a clear and predictive structure-activity relationship underscores the importance of empirical testing for individual boronic acids, such as this compound, to determine their specific mutagenic potential. researchgate.net The ongoing publication of Ames test data for a wider variety of boronic acids and their derivatives is essential for improving our understanding of these relationships and for the development of more accurate predictive tools. researchgate.net

Computational and Theoretical Investigations of Arylboronic Acids

Mechanistic Elucidation of Catalytic Reactions (e.g., Suzuki-Miyaura Cycle)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and computational studies have been crucial in mapping out its intricate catalytic cycle. nih.gov This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Computational chemistry is key to identifying the rate-determining step and clarifying the mechanism of transmetalation, the stage where the aryl group is transferred from the boron atom to the palladium catalyst. nih.gov This step is critical as it is the defining feature of the Suzuki-Miyaura reaction compared to other cross-coupling methods. nih.gov

Two primary pathways for transmetalation have been proposed and investigated using computational models:

The Boronate Pathway (Path A): In this mechanism, a base (like a hydroxide (B78521) ion) first attacks the neutral arylboronic acid to form a more nucleophilic anionic "ate complex" (an arylboronate). This activated species then reacts with the palladium-halide complex. nih.govresearchgate.net

The Oxo-Palladium Pathway (Path B): Alternatively, the base can exchange with the halide ligand on the palladium center, forming a palladium-hydroxide complex. This complex then reacts with the neutral arylboronic acid. researchgate.netresearchgate.net

DFT calculations have been employed to evaluate the relative energy barriers of these competing pathways, with results often indicating that the operative mechanism can depend on the specific reactants and conditions used. researchgate.netresearchgate.net Furthermore, combined structural, kinetic, and computational investigations have revealed that boronic esters can participate directly in the transmetalation step without prior hydrolysis. nih.govacs.org These studies identified two critical features for the efficient transfer of the aryl group from boron to palladium: the ability to generate an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon atom (the carbon directly bonded to boron). acs.org

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational, non-empirical approach to understanding the molecular world. mdpi.com Methods like Density Functional Theory (DFT) are used to calculate the electronic states and properties of molecules, offering a window into their intrinsic stability and reactivity. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating arylboronic acids due to its favorable balance of accuracy and computational cost. mdpi.comrsc.org Various functionals, such as B3LYP and M06-2X, are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.netresearchgate.net

These calculations are instrumental in predicting a range of properties. For instance, DFT has been successfully used to compute the pKa values of substituted phenylboronic acids, showing good agreement with experimental data when appropriate computational models, such as the SMD solvation model, are used. researchgate.netnih.gov DFT is also applied to elucidate reaction mechanisms, as seen in studies of nickel-catalyzed Suzuki-Miyaura reactions, where it helps identify transition states and determine the rate-limiting steps of the catalytic cycle. rsc.org Furthermore, DFT is used to analyze the electronic structure, molecular orbitals, and charge distributions, which are fundamental to understanding a molecule's reactivity. mdpi.comnih.gov

The electronic structure of (4-Chloro-2-propoxyphenyl)boronic acid dictates its chemical behavior. The boronic acid group, -B(OH)₂, possesses an empty p-orbital on the boron atom, making it a Lewis acid. This empty orbital can interact with the π-electron system of the phenyl ring.

DFT calculations, including Natural Bond Orbital (NBO) analysis, help to quantify these electronic effects. researchgate.net For this compound, the substituents on the phenyl ring have opposing electronic influences:

4-Chloro group: The chlorine atom at the para position acts as an electron-withdrawing group primarily through its inductive effect. This effect decreases the electron density on the phenyl ring and at the boron center, increasing its Lewis acidity.

2-Propoxy group: The propoxy group at the ortho position is an electron-donating group through resonance (p-π conjugation). This effect increases electron density on the ring. However, its proximity to the boronic acid group can also lead to steric hindrance and potential intramolecular interactions. researchgate.net

Structure-Reactivity Relationship Studies

The relationship between a molecule's three-dimensional structure and its chemical reactivity is a central theme in chemistry. For arylboronic acids, computational studies provide detailed information on how substituents influence acidity and shape, which in turn governs their function in chemical reactions.

The acidity of an arylboronic acid, quantified by its pKa value, is a critical parameter influencing its reactivity, particularly in forming the boronate anion required for the Suzuki-Miyaura reaction. researchgate.net The pKa is highly sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), nitro (-NO₂), or trifluoromethyl (-CF₃) increase the acidity of the boronic acid (i.e., lower the pKa). nih.gov They do this by inductively pulling electron density away from the boron atom, which stabilizes the negatively charged tetrahedral boronate anion [B(OH)₃]⁻ that forms upon deprotonation.

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR, such as propoxy) or amino (-NH₂) decrease the acidity (i.e., raise the pKa). semanticscholar.org They donate electron density to the ring, which destabilizes the resulting boronate anion.

In this compound, the electron-withdrawing 4-chloro group tends to lower the pKa, while the electron-donating 2-propoxy group tends to raise it. The final pKa of the molecule is a result of the interplay of these opposing effects, along with potential steric and intramolecular hydrogen bonding influences from the ortho-propoxy group. researchgate.netnih.gov Computational methods can predict these values with increasing accuracy, providing a valuable tool for tuning the properties of boronic acids for specific applications. researchgate.netnih.govmdpi.com

Table 1: Experimental pKa Values of Selected Substituted Phenylboronic Acids

| Substituent (X) in X-C₆H₄B(OH)₂ | Position | pKa | Reference |

|---|---|---|---|

| -H (unsubstituted) | - | 8.80 | nih.gov |

| 4-Chloro | para | 8.63 | researchgate.net |

| 2-Methoxy | ortho | 9.70 | researchgate.net |

| 4-Methoxy | para | 9.28 | researchgate.net |

| 4-Trifluoromethyl | para | 7.93 | nih.gov |

| 4-Fluoro | para | 8.77 | nih.gov |

| 2-Fluoro | ortho | 8.06 | nih.gov |

The three-dimensional arrangement of atoms in this compound influences its interactions and reactivity. Computational studies are used to determine the most stable conformations (isomers that differ by rotation around single bonds) and to analyze key geometrical parameters.

For phenylboronic acids, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the C-B(OH)₂ group. While there is significant resonance stabilization when the empty p-orbital of the boron is aligned with the ring's π-system (i.e., a planar conformation), steric hindrance, especially from ortho substituents, can force the boronic acid group to twist out of the plane. researchgate.net The orientation of the two hydroxyl (-OH) groups also gives rise to different conformers.

DFT calculations on molecules like 4-chloro- and 4-bromophenylboronic acid have shown that the most stable form has the B(OH)₂ group nearly coplanar with the phenyl ring. researchgate.net The presence of an ortho-propoxy group in the target molecule introduces additional complexity. It can sterically clash with the boronic acid group, potentially favoring a non-planar conformation. It may also participate in intramolecular hydrogen bonding with one of the hydroxyl protons of the boronic acid group, which would stabilize a specific conformation. Accurately modeling all possible low-energy conformations is crucial for reliable computational predictions of properties like pKa. mdpi.com

Table 2: Calculated Geometrical Parameters for Phenylboronic Acid (PBA)

Data from DFT calculations serve as a baseline for understanding substituted derivatives.

| Parameter | Value | Reference |

|---|---|---|

| B-C Bond Length | ~1.56 Å | acs.org |

| B-O Bond Lengths | ~1.37 Å | acs.org |

| O-B-O Angle | ~120° | researchgate.net |

| C-B-O Angles | ~120° | researchgate.net |

Computational Modeling for Biological Activity and Toxicity Prediction

Computational models offer a rapid and cost-effective means to screen compounds for various toxicological endpoints. These models are built upon large datasets of known chemical properties and biological activities, employing machine learning algorithms and statistical methods to predict the properties of new or untested substances.

The potential for a chemical to cause genetic mutations is a critical toxicological endpoint. In silico models for mutagenicity prediction, such as those based on the Ames test, are widely used in the early stages of drug discovery and chemical safety assessment. researchgate.net However, studies have shown that the predictive accuracy of these models for the boronic acid class of compounds can be limited. researchgate.net

Research into a range of arylboronic acids has indicated that some members of this class test positive for mutagenicity in bacterial reverse mutation assays. researchgate.net This has raised concerns, especially given their widespread use in synthesis. researchgate.net A significant challenge is that the mechanism of mutagenicity for some boronic acids may involve oxygen-mediated oxidation, leading to the generation of organic radicals, a process that is not always well-captured by existing computational models. researchgate.net

Several computational platforms are available for toxicity prediction, incorporating various algorithms like support vector machines (SVM), k-nearest neighbors (kNN), and decision trees, which are trained on extensive chemical databases. researchgate.net These platforms can provide predictions for a range of endpoints, including mutagenicity. While direct computational studies on the mutagenicity of this compound are not publicly available, a general approach using such predictive tools would involve submitting the chemical structure for analysis. The output would typically provide a probability of mutagenicity based on structural alerts and comparison to known mutagens and non-mutagens in the model's training set.

It is important to note that in vivo studies on some arylboronic acids that were mutagenic in vitro have shown a lack of mutagenic effects. nih.gov This highlights the complexity of translating in vitro and in silico findings to whole-organism responses and underscores the need for careful interpretation of computational predictions for this class of compounds. nih.gov

Table 1: Illustrative In Silico Mutagenicity Prediction for an Arylboronic Acid

| Prediction Model | Endpoint | Result | Confidence Score | Structural Alerts |

| Model A (e.g., QSAR-based) | Ames Mutagenicity | Positive | 0.65 | Aromatic boronic acid |

| Model B (e.g., Expert Rule-based) | Ames Mutagenicity | Negative | 0.80 | No definitive alerts |

| Model C (e.g., Read-across) | Mutagenicity | Equivocal | N/A | Similarity to known mutagens and non-mutagens |

This table is for illustrative purposes only. The data presented does not represent actual results for this compound but exemplifies the type of information that would be generated from such an analysis.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme (receptor). youtube.com The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a receptor. youtube.com

The process involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the active site of the receptor. The scoring function then estimates the binding energy for each pose, allowing for the ranking of different poses and different ligands. youtube.com

For a compound like this compound, molecular docking could be employed to investigate its potential interaction with various biological targets. For example, if a particular enzyme is hypothesized to be involved in a disease pathway, docking studies could explore whether this boronic acid derivative could bind to and potentially inhibit the enzyme's activity. The boronic acid moiety is known to form reversible covalent bonds with serine residues in the active sites of some proteases, a feature that can be explored through specialized docking protocols. mdpi.com

The results of a molecular docking study are typically visualized as a three-dimensional model of the ligand-receptor complex, showing the key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The scoring function provides a numerical value, often expressed as a binding energy or a docking score, which indicates the predicted strength of the interaction.

Table 2: Illustrative Molecular Docking Results for an Arylboronic Acid with a Hypothetical Protein Target

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| This compound | Hypothetical Kinase XYZ | -8.5 | SER-12, LEU-88, PHE-150 | Covalent (B-O), Hydrogen Bond, Hydrophobic |

| Reference Inhibitor | Hypothetical Kinase XYZ | -9.2 | SER-12, LYS-30, PHE-150 | Hydrogen Bond, Electrostatic |

This table is for illustrative purposes only. The data presented does not represent actual results for this compound but exemplifies the type of information that would be generated from a molecular docking study.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of arylboronic acids, including (4-Chloro-2-propoxyphenyl)boronic acid, is fundamental to their application, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov While effective, traditional methods often rely on expensive and environmentally challenging catalysts, such as palladium. mdpi.com A significant future direction is the development of novel, sustainable catalytic systems to address these limitations.

Research is increasingly focused on several key areas:

Earth-Abundant Metal Catalysts: Exploring the use of more abundant and less toxic metals like copper, nickel, iron, and cobalt as alternatives to palladium for borylation reactions. This shift aims to reduce the cost and environmental impact of synthesis.

Direct C-H Borylation: Advancing methods for direct C-H functionalization represents a more atom-economical approach to synthesizing arylboronic acids. nih.govmdpi.com This strategy avoids the need for pre-functionalized starting materials (like aryl halides), reducing waste and simplifying synthetic pathways.

Photoredox and Electrocatalysis: Leveraging light or electricity to drive borylation reactions offers a green alternative to traditional thermal methods. These approaches can often proceed under milder conditions and can enable novel reaction pathways that are inaccessible through conventional catalysis.

Ligand Development: Designing new ligands for metal catalysts is crucial for improving reaction efficiency, selectivity, and catalyst stability. The goal is to create catalysts that operate at lower loadings, have longer lifetimes, and are effective for a broader range of substrates under eco-friendly conditions (e.g., in water or bio-based solvents).

The successful development of these sustainable catalytic systems will be essential for the cost-effective and environmentally responsible large-scale production of this compound and its derivatives for advanced applications.

Exploration of New Biological Targets and Therapeutic Modalities

The boron atom in boronic acids possesses a unique ability to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins, and with the hydroxyl groups of serine residues in enzyme active sites. nih.govresearchgate.net This property has been successfully exploited in approved drugs like the proteasome inhibitor bortezomib (B1684674) and the β-lactamase inhibitor vaborbactam (B611620). nih.gov Future research aims to leverage this reactivity to engage a wider array of biological targets and develop new therapeutic strategies.

Emerging areas of exploration include:

Targeting Glycoproteins and Cell Surfaces: The boronic acid moiety is an established functional group for binding to glycans. nih.gov This opens possibilities for developing drugs that target the extracellular glycans of pathogens to prevent infection or to modulate cell-cell interactions in diseases like cancer. nih.govresearchgate.net

Novel Enzyme Inhibition: Beyond serine proteases, researchers are investigating boronic acid-based inhibitors for other enzyme classes. Targets of interest include metallo-β-lactamases (a source of antibiotic resistance), leucyl-tRNA synthetase (an antibacterial and antifungal target), and autotaxin (implicated in cancer and inflammation). nih.govmdpi.com

Reactive Oxygen Species (ROS)-Activated Prodrugs: Boronic esters can be designed as prodrugs that are stable in healthy cells but are cleaved by the high levels of reactive oxygen species (ROS) found in cancer cells. nih.gov This approach could lead to highly selective anticancer therapies that release a potent cytotoxic agent directly within the tumor microenvironment. nih.gov

The table below summarizes some of the key biological targets being explored for boronic acid-based compounds.

Table 1: Potential Biological Targets for Boronic Acid Derivatives

| Target Class | Specific Example(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Serine Proteases | Hepatitis C Virus (HCV) NS3, Thrombin, β-lactamases | Antiviral, Anticoagulant, Antibacterial | nih.govnih.gov |

| tRNA Synthetases | Leucyl-tRNA synthetase (LeuRS) | Antibacterial, Antifungal | nih.gov |

| Phosphodiesterases | Phosphodiesterase-4 (PDE4) | Anti-inflammatory | mdpi.com |

| Cell Surface Glycans | Extracellular glycans of M. tuberculosis | Antibacterial | nih.gov |

The versatility of the boronic acid pharmacophore suggests that derivatives of this compound could be synthesized and screened for activity against these and other emerging biological targets, potentially leading to new classes of therapeutics.

Advanced Materials Science Applications of Boronic Acid Architectures

The reversible, covalent interactions of boronic acids with diols are being harnessed to create "smart" materials that respond to specific chemical stimuli, particularly sugars and pH changes. Incorporating architectures like this compound into polymers and other materials opens up a range of advanced applications.

Future research is focused on:

Glucose-Responsive Systems: Developing boronic acid-containing polymers for diabetes management is a major goal. These materials can form hydrogels that dissolve or release insulin (B600854) in the presence of elevated glucose levels, forming the basis for "closed-loop" insulin delivery systems. researchgate.net

Sensors and Diagnostics: Boronic acid-functionalized materials are being explored for the development of highly sensitive and selective sensors. nih.gov These can be used for detecting saccharides, glycoproteins, and other diol-containing biomarkers relevant to disease diagnosis. nih.gov Their integration into optical or electronic platforms allows for quantifiable readouts.

Self-Healing Materials: The dynamic and reversible nature of the boronate ester bond can be used to create self-healing polymers. When the material is damaged, the bonds can reform under specific conditions (e.g., changes in pH), restoring the material's integrity.

Affinity Chromatography and Bioseparations: Immobilizing boronic acids on solid supports creates boronate affinity materials. nih.gov These are highly effective for the selective capture and purification of glycoproteins, nucleosides, and other cis-diol-containing biomolecules from complex biological mixtures. nih.gov

The table below highlights some of the promising applications for materials incorporating boronic acid functionalities.

Table 2: Emerging Applications in Materials Science

| Application Area | Functionality | Potential Use | Reference |

|---|---|---|---|

| Biomedical Devices | Glucose-responsive polymers | Automated insulin delivery systems | researchgate.net |

| Diagnostics | Biomarker-binding materials | Sensors for disease diagnosis | nih.gov |

| Advanced Polymers | Dynamic covalent networks | Self-healing materials, responsive coatings | researchgate.net |

| Biotechnology | Boronate affinity materials | Purification of glycoproteins and nucleosides | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms